Cas no 55-52-7 ((1-phenylpropan-2-yl)hydrazine)

55-52-7 structure
Nombre del producto:(1-phenylpropan-2-yl)hydrazine
Número CAS:55-52-7
MF:C9H14N2
Megavatios:150.220861911774
MDL:MFCD00865946
CID:93998
PubChem ID:5929
(1-phenylpropan-2-yl)hydrazine Propiedades químicas y físicas
Nombre e identificación
-
- 2-Bromo-2-methylpropionic acid
- Pheniprazine
- 1-(1-phenylpropan-2-yl)hydrazine
- 1-phenylpropan-2-ylhydrazine
- (1-phenylpropan-2-yl)hydrazine
- 1-Phenyl-2-hydrazinopropane
- Feniprazyne [Polish]
- VXTWEDPZMSVFEF-UHFFFAOYSA-N
- UNII-37VKD7067M
- Pheniprazine dl-form
- HY-W224327
- NCIOpen2_000669
- Phenizine
- Pheniprazinum
- NS00033337
- Pheniprazinum [INN-Latin]
- Q7181347
- PHENIPRAZINE [WHO-DD]
- Hydrazine, (1-methyl-2-phenylethyl)-
- 37VKD7067M
- CHEMBL22498
- HYDRAZINE, (alpha-METHYLPHENETHYL)-
- EINECS 200-236-6
- P 1142
- PHENIPRAZINE [INN]
- SCHEMBL163709
- SR-01000944902-1
- Pheniprazine [INN:BAN]
- EN300-274949
- Feniprazyne
- Hydrazine, 1-methyl-2-phenylethyl
- (alpha-Methylphenethyl)hydrazine
- Feniprazina
- Fenilisopropilidrazina
- CS-0286846
- PHENIPRAZINE DL-FORM [MI]
- 2-Hydrazino-1-phenylpropane
- 2-Hydrazinopropylbenzene
- Feniprazina [INN-Spanish]
- CHEBI:134773
- AKOS026733800
- beta-Phenylisopropylhydrazine
- DB09250
- SR-01000944902
- DTXSID6043838
- 55-52-7
- Catron
- Dicatron
- 1-(1-METHYL-2-PHENYLETHYL)HYDRAZINE
-
- MDL: MFCD00865946
- Renchi: InChI=1S/C9H14N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
- Clave inchi: VXTWEDPZMSVFEF-UHFFFAOYSA-N
- Sonrisas: CC(CC1=CC=CC=C1)NN
Atributos calculados
- Calidad precisa: 150.11582
- Masa isotópica única: 150.115698
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 3
- Complejidad: 97.7
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.3
- Superficie del Polo topológico: 38
Propiedades experimentales
- Denso: 0.9372 (rough estimate)
- Punto de fusión: 25°C
- Punto de ebullición: 261.79°C (rough estimate)
- Punto de inflamación: 148°C
- índice de refracción: 1.6210 (estimate)
- PSA: 38.05
(1-phenylpropan-2-yl)hydrazine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-250mg |
Pheniprazine |
55-52-7 | 98% | 250mg |
¥8486.00 | 2024-05-09 | |
Enamine | EN300-274949-0.5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.5g |
$531.0 | 2025-03-20 | |
Enamine | EN300-274949-10.0g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 10.0g |
$2928.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-500mg |
Pheniprazine |
55-52-7 | 98% | 500mg |
¥14331.00 | 2024-05-09 | |
Enamine | EN300-274949-0.1g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.1g |
$236.0 | 2025-03-20 | |
Enamine | EN300-274949-2.5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 2.5g |
$1333.0 | 2025-03-20 | |
Enamine | EN300-274949-5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 5g |
$1974.0 | 2023-09-10 | ||
Enamine | EN300-274949-0.05g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.05g |
$159.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-100mg |
Pheniprazine |
55-52-7 | 98% | 100mg |
¥6372.00 | 2024-05-09 | |
Enamine | EN300-274949-1.0g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 1.0g |
$681.0 | 2025-03-20 |
(1-phenylpropan-2-yl)hydrazine Literatura relevante
-
Ankita Sharma,Sumit Kr Anand,Neha Singh,Akshay Dwarkanath,Upendra Nath Dwivedi,Poonam Kakkar Food Funct. 2021 12 892
-
2. The monocation and monoanion of Re2(μ-Cl)2(μ-dppm)2Cl4(dppm = Ph2PCH2PPh2). An unusual pair of complexes possessing metal–metal bond orders of 1.5 that differ in electronic configurationKim R. Dunbar,Douglas Powell,Richard A. Walton J. Chem. Soc. Chem. Commun. 1985 114
-
3. A conformational exploration of the protonated and unprotonated macrolide antibiotic roxithromycin: comparative study by molecular dynamics and NMR spectroscopy in solutionJosyane Gharbi-Benarous,Patrick Ladam,Marcel Delaforge,Jean-Pierre Girault J. Chem. Soc. Perkin Trans. 2 1992 1989
-
4. Some 1-aryl 1,2,3-triazolesH. El Khadem,H. A. R. Mansour,M. H. Meshreki J. Chem. Soc. C 1968 1329
-
Akira Yanagisawa,Ryoji Miyake,Kazuhiro Yoshida Org. Biomol. Chem. 2014 12 1935
55-52-7 ((1-phenylpropan-2-yl)hydrazine) Productos relacionados
- 2171623-59-7(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(2-fluorophenyl)ethylcarbamoyl}propanoic acid)
- 70090-74-3(2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene)
- 862798-76-3(4-(4-fluorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine)
- 1421463-49-1(N-benzyl-3-[(morpholin-4-yl)methyl]-1,4-thiazepane-4-carboxamide)
- 1824170-20-8(tert-butyl N-[1-amino-3-(naphthalen-2-yl)propan-2-yl]carbamate)
- 2548983-66-8(1-Benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one)
- 132945-75-6((S)-1-BOC-3-Methanesulfonyloxypyrrolidine)
- 2176200-99-8(3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine)
- 539790-90-4(SILANE, DIMETHOXYDI-4-PENTENYL-)
- 1226443-54-4(N-(2-methoxyethyl)-1-(3-methylphenyl)-N-(thiophen-3-yl)methylmethanesulfonamide)
Proveedores recomendados
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Baoji Haoxiang Bio-technology Co.Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
